8-Methoxyimidazo[1,2-a]pyridine
Overview
Description
8-Methoxyimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C8H8N2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a fused bicyclic structure, combining an imidazole ring with a pyridine ring, and a methoxy group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methoxyimidazo[1,2-a]pyridine can be synthesized through various methods, including condensation reactions, multicomponent reactions, and oxidative coupling . One common method involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation, which is solvent- and catalyst-free, making it an environmentally friendly approach .
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using 2-aminopyridine and α-bromoketones. The reaction is often carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional functional groups .
Scientific Research Applications
8-Methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, its anti-tuberculosis activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by targeting essential bacterial enzymes and disrupting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the methoxy group.
8-Iodo-7-methoxyimidazo[1,2-a]pyridine: A derivative with an iodine atom at the 8th position.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Uniqueness: 8-Methoxyimidazo[1,2-a]pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
8-methoxyimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-3-2-5-10-6-4-9-8(7)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQWGIUSKXZJJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN2C1=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540638 | |
Record name | 8-Methoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100592-04-9 | |
Record name | 8-Methoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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